![molecular formula C7H9Cl3N2O B1396438 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-33-2](/img/structure/B1396438.png)
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
“2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound with the formula C₇H₉Cl₃N₂O . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” consists of seven carbon atoms, nine hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Comprehensive Analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol Applications
Antileishmanial Research: This compound has been evaluated for its potential in treating leishmaniasis, a parasitic disease. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Fluorescence Dyes: It serves as an intermediate in the synthesis of fluorescence dyes, primarily used for bio-labeling and bio-imaging studies .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as 1,3-diazole, have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUIVWVNIYPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198756 | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
1338495-33-2 | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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